N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C16H14ClN5OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-4-2-12(17)3-5-13/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
RARPGEHADSJXFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with the construction of the 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate. This step typically involves cyclocondensation of thiosemicarbazide derivatives with pyridine-4-carboxylic acid under acidic conditions. For example, heating pyridine-4-carbohydrazide with thiosemicarbazide in the presence of phosphoric acid at 120°C for 6 hours yields the triazole ring. The reaction proceeds via a cyclodehydration mechanism, where the carbonyl group of the hydrazide reacts with the thiosemicarbazide’s amino group, eliminating water and forming the triazole backbone.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage is introduced through a nucleophilic substitution reaction. The triazole-3-thiol intermediate is treated with 2-chloroacetamide derivatives in a polar aprotic solvent such as dimethylformamide (DMF). Potassium carbonate is often employed as a base to deprotonate the thiol group, enhancing its nucleophilicity. For instance, refluxing equimolar amounts of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(4-chlorophenyl)acetamide in DMF at 80°C for 12 hours achieves a 78% yield. The mechanism involves the thiolate ion attacking the electrophilic carbon adjacent to the chloro group, displacing chloride and forming the sulfanyl bridge.
Acetylation and Final Product Isolation
The final step involves acetylation of the intermediate to form the target compound. This is achieved by reacting the sulfanyl-containing intermediate with acetic anhydride in the presence of a catalytic amount of pyridine. The reaction is typically conducted at room temperature for 4 hours, followed by precipitation in ice-cold water to isolate the product. Purification via recrystallization from ethanol yields crystals with >95% purity, as confirmed by HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetone enhance nucleophilicity in sulfanyl group formation, while protic solvents like ethanol reduce yields due to hydrogen bonding with the thiolate ion. A comparative study of solvents is summarized in Table 1.
Table 1: Solvent Optimization for Sulfanyl Group Introduction
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 78 | 95 |
| Acetone | 60 | 65 | 92 |
| Ethanol | 70 | 45 | 88 |
| THF | 65 | 52 | 90 |
Catalytic and Stoichiometric Considerations
The use of excess potassium carbonate (1.5 equivalents) in sulfanyl group formation improves yields by ensuring complete deprotonation of the thiol. However, exceeding 2 equivalents leads to side reactions, such as hydrolysis of the chloroacetamide. Catalytic pyridine (5 mol%) in the acetylation step prevents acid-catalyzed degradation of the product.
Characterization and Analytical Validation
Spectroscopic Confirmation
The structure of N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is confirmed using:
-
1H NMR : A singlet at δ 3.82 ppm corresponds to the methyl group on the triazole ring, while aromatic protons from the pyridinyl and chlorophenyl groups appear as multiplets between δ 7.2–8.5 ppm.
-
IR Spectroscopy : A strong absorption band at 1675 cm⁻¹ confirms the C=O stretch of the acetamide group.
-
Mass Spectrometry : The molecular ion peak at m/z 357.8 ([M+H]⁺) aligns with the theoretical molecular weight of 357.85 g/mol.
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is employed to assess purity. The compound elutes at 8.2 minutes with a peak area corresponding to 95–97% purity.
Comparative Analysis with Analogous Compounds
Structural Modifications and Yield Implications
Comparisons with structurally similar compounds, such as N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reveal that electron-withdrawing substituents (e.g., Cl, Br) on the phenyl ring enhance reaction rates in acetylation steps due to increased electrophilicity.
Table 2: Yield Comparison Across Derivatives
| Compound | Sulfanyl Step Yield (%) | Acetylation Yield (%) |
|---|---|---|
| N-(4-Chlorophenyl) derivative | 78 | 85 |
| N-(4-Bromophenyl) derivative | 72 | 82 |
| N-(4-Butylphenyl) derivative | 68 | 78 |
Data synthesized from.
Challenges and Mitigation Strategies
Steric Hindrance in Triazole Functionalization
The bulky pyridin-4-yl group at position 5 of the triazole ring can sterically hinder sulfanyl group introduction. Mitigation strategies include:
Byproduct Formation During Acetylation
Over-acetylation may occur if acetic anhydride is used in excess, leading to diacetylated byproducts. This is avoided by:
-
Strict stoichiometric control (1:1 molar ratio of intermediate to acetic anhydride).
-
Monitoring reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyridinyl groups are particularly important for binding interactions, while the chlorophenyl group can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Triazolylsulfanyl Acetamides
Key Observations :
- Triazole Substituents : Methyl (target) vs. ethyl (VUAA-1, OLC-12) or aryl () groups influence steric bulk and metabolic stability. Methyl may enhance solubility compared to ethyl .
- Aryl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl in the target) improve antimicrobial activity compared to electron-donating groups (e.g., 4-methoxyphenyl in ) .
- Pyridinyl Position : Pyridin-4-yl (target) vs. pyridin-3-yl (VUAA-1) alters binding to insect Orco receptors, as pyridin-4-yl optimizes π-π stacking in some cases .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Activity Profile of Selected Analogs
Key Observations :
- Orco Modulation : Substituents on the triazole (e.g., ethyl in VUAA-1 vs. methyl in the target) dictate agonist/antagonist switching .
- Antimicrobial Activity : Chlorophenyl and pyridin-4-yl groups in the target align with active derivatives (e.g., KA3) showing MIC values <25 μg/mL .
- Anti-inflammatory Potential: Structural similarity to 3.1-3.21 () suggests possible anti-exudative effects via COX inhibition .
Biological Activity
N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known by its CAS number 501113-03-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, a chlorophenyl group, and a pyridine moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain triazole derivatives can be up to 16 times more effective than traditional antibiotics like ampicillin against resistant strains of bacteria .
| Compound | Activity | Target Organisms |
|---|---|---|
| Triazole Derivative A | High | S. aureus, B. subtilis |
| Triazole Derivative B | Moderate | E. coli, P. aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study highlighted the ability of triazole-containing compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests promising avenues for further research.
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazole derivatives have revealed that modifications to the triazole ring and substituents on the phenyl and pyridine rings can significantly influence biological activity. For example:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances antimicrobial activity.
- Pyridine Moiety : Variations in the pyridine substituent can affect binding affinity to biological targets.
These findings underscore the importance of chemical modifications in optimizing the pharmacological profiles of triazole derivatives.
Case Studies
- Antimicrobial Screening : A recent study screened various triazole derivatives against multiple bacterial strains. This compound exhibited notable antibacterial activity against both drug-sensitive and drug-resistant strains .
- Anticancer Evaluation : In a multicellular spheroid model for cancer research, this compound was part of a library screened for anticancer activity. Results indicated potential cytotoxic effects warranting further investigation into its mechanisms of action .
Q & A
Basic: What are the critical synthetic steps for preparing N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step pathways, typically including:
- Triazole ring formation : Reacting pyridine-4-carbohydrazide with substituted isothiocyanates under reflux in ethanol, followed by cyclization using NaOH .
- Thioether linkage : Alkylation of the triazole-3-thiol intermediate with 2-chloroacetonitrile derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., KOH) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Key parameters : Temperature control (70–100°C), solvent selection (ethanol for cyclization, DMF for alkylation), and reaction time (6–12 hours) .
Basic: How is the structural integrity of this compound confirmed?
Analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, triazole carbons at ~150–160 ppm) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Resolves crystal packing and confirms bond angles (e.g., S–C bond lengths ~1.78 Å in triazole-thioether motifs) .
Basic: What biological activities are associated with this compound?
Triazole-acetamide derivatives exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to triazole-mediated enzyme inhibition .
- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7), likely via pyridinyl group interactions with kinase domains .
Methodology : In vitro assays (e.g., broth microdilution for antimicrobial activity; MTT assays for cytotoxicity) .
Advanced: How can structural analogs be designed to enhance target selectivity?
Strategies include:
- Substituent modulation : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to improve binding to hydrophobic enzyme pockets .
- Heterocycle variation : Substituting pyridinyl with quinolinyl to enhance π-π stacking with DNA topoisomerases .
Validation : Computational docking (e.g., AutoDock Vina) paired with SAR analysis of IC₅₀ shifts .
Advanced: What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Simulates binding to enzymes (e.g., dihydrofolate reductase) using PyMOL or Schrödinger Suite, with binding energies < -8 kcal/mol indicating strong interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .
Limitations : Overlooks solvent effects; experimental validation via ITC or SPR is recommended .
Advanced: How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., variable MIC values) arise from:
- Assay conditions : Differences in bacterial inoculum size or culture media pH .
- Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) alter solubility and bioavailability .
Resolution : Standardize protocols (CLSI guidelines) and use isogenic mutant strains to isolate target effects .
Advanced: What are the stability profiles of this compound under varying conditions?
- Thermal stability : Decomposes at >200°C (TGA data), suitable for room-temperature storage .
- Photodegradation : UV exposure (λ = 254 nm) causes 15% degradation over 48 hours; store in amber vials .
- pH sensitivity : Stable at pH 5–7; hydrolyzes in strong acidic/basic conditions (e.g., t₁/₂ = 2 hours at pH 1) .
Advanced: What reaction mechanisms govern its derivatization?
- Nucleophilic substitution : Thiol group attacks α-haloacetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) in SN2 mechanisms .
- Cycloaddition : Triazole rings participate in Huisgen 1,3-dipolar cycloadditions with alkynes for bioconjugation .
Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced: How is this compound used in multi-target drug discovery?
- Dual inhibitors : Simultaneously targets COX-2 (via acetamide) and EGFR kinase (via pyridinyl-triazole), validated by Western blotting .
- Proteomics : SILAC-based screens identify off-target interactions (e.g., tubulin binding) .
Advanced: What synergistic effects are observed with co-administered agents?
- Antifungal synergy : Combined with fluconazole (FICI = 0.5) against C. albicans by disrupting ergosterol biosynthesis and efflux pumps .
- Anticancer synergy : Enhances doxorubicin efficacy (CI = 0.3) in resistant cell lines via P-gp inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
